4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid
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Overview
Description
4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid is a complex organic compound with a unique structure that includes a hexahydrocycloocta[b]thieno[3,2-e]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid typically involves multi-step organic synthesisCommon reagents used in these reactions include various amines, carboxylic acids, and coupling agents .
Industrial Production Methods
standard organic synthesis techniques, including batch and continuous flow processes, could be adapted for its production .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzoic acid derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the benzoic acid moiety but lacks the complex hexahydrocycloocta[b]thieno[3,2-e]pyridine core.
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone: Similar core structure but different functional groups.
Uniqueness
The uniqueness of 4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H21N3O3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C21H21N3O3S/c22-17-15-11-13-5-3-1-2-4-6-16(13)24-20(15)28-18(17)19(25)23-14-9-7-12(8-10-14)21(26)27/h7-11H,1-6,22H2,(H,23,25)(H,26,27) |
InChI Key |
OGGWPUNKQZRCQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)NC4=CC=C(C=C4)C(=O)O)N |
Origin of Product |
United States |
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